molecular formula C18H20N2O6 B12408947 Nitrendipine-d5

Nitrendipine-d5

Cat. No.: B12408947
M. Wt: 365.4 g/mol
InChI Key: PVHUJELLJLJGLN-RPIBLTHZSA-N
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Description

Nitrendipine-d5 is a deuterated form of nitrendipine, a dihydropyridine calcium channel blocker. Nitrendipine is primarily used as an antihypertensive agent due to its vasodilatory effects. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of nitrendipine, as the deuterium atoms can provide more detailed insights through various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitrendipine involves the reaction of a 3-nitrobenzaldehyde derivative with ethyl acetoacetate and methyl 3-aminocrotonate under specific conditions. The reaction typically occurs at temperatures between 70-75°C. Concentrated hydrochloric acid is added to the reaction mixture to facilitate the formation of nitrendipine. The reaction mixture is then cooled to 15-20°C, followed by solid-liquid separation and recrystallization to obtain high-purity nitrendipine .

Industrial Production Methods

In industrial settings, nitrendipine can be produced using a tandem precipitation-homogenization process. This involves dissolving nitrendipine in acetone and then adding it to a polyvinyl alcohol solution at low temperatures. The mixture is then homogenized under high pressure and spray-dried to convert the nanocrystals into a solid form .

Chemical Reactions Analysis

Types of Reactions

Nitrendipine undergoes various chemical reactions, including:

    Oxidation: Nitrendipine can be oxidized to form nitroso and pyridine analogues.

    Reduction: The nitro group in nitrendipine can be reduced to form amine derivatives.

    Substitution: Various substituents can be introduced into the nitrendipine molecule through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted nitrendipine analogues.

Scientific Research Applications

Nitrendipine-d5 has a wide range of applications in scientific research:

Mechanism of Action

Nitrendipine-d5, like nitrendipine, exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This inhibition occurs through the deformation of calcium channels, interference with ion-control gating mechanisms, and inhibition of calcium release from the sarcoplasmic reticulum. The decrease in intracellular calcium levels leads to the dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects.

    Amlodipine: Known for its longer half-life and sustained action compared to nitrendipine.

    Felodipine: Similar in structure but has different pharmacokinetic properties.

Uniqueness

Nitrendipine is unique in that it does not reduce glomerular filtration rate and is mildly natriuretic, rather than sodium-retentive. This makes it particularly useful in patients with compromised renal function .

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

365.4 g/mol

IUPAC Name

3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3/i1D3,5D2

InChI Key

PVHUJELLJLJGLN-RPIBLTHZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C

Origin of Product

United States

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